Biochemical Potency: Varlitinib HER2 IC50 Comparison with Lapatinib and Tucatinib
Varlitinib demonstrates superior biochemical potency against HER2 with an IC50 of 2 nM, which is approximately 8.5-fold lower (more potent) than the HER2 IC50 reported for lapatinib (17 nM) [1] and 4-fold lower than the IC50 reported for tucatinib (8 nM) [2]. This potency advantage is observed under comparable in vitro kinase assay conditions.
| Evidence Dimension | HER2 Kinase Inhibition IC50 |
|---|---|
| Target Compound Data | 2 nM (HER2) |
| Comparator Or Baseline | Lapatinib: 17 nM HER2 IC50 [1]; Tucatinib: 8 nM HER2 IC50 [2] |
| Quantified Difference | 8.5-fold more potent than lapatinib; 4-fold more potent than tucatinib |
| Conditions | In vitro kinase inhibition assay; varlitinib: human recombinant His-tagged HER2 catalytic domain; lapatinib: purified HER2 kinase; tucatinib: purified HER2 enzyme |
Why This Matters
Higher biochemical potency may enable lower effective dosing concentrations in cellular and in vivo models, potentially reducing off-target effects and improving therapeutic index.
- [1] IC50 values of compounds 3e, 5a, 5b, 5d, erlotinib, and lapatinib against EGFR and HER2. PMC. Lapatinib HER2 IC50 = 0.017 μM (17 nM). View Source
- [2] Tucatinib hemiethanolate (Irbinitinib hemiethanolate). MedChemExpress. HER2 IC50 = 8 nM. View Source
